1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}imidazolidin-2-one
Description
Properties
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)sulfonylpiperidine-1-carbonyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O4S/c1-16-8-4-15-12(16)23(21,22)10-2-6-17(7-3-10)13(20)18-9-5-14-11(18)19/h4,8,10H,2-3,5-7,9H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEKQAHHYGNYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}imidazolidin-2-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including the imidazole and piperidine moieties, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound can be broken down into key structural components:
- Imidazole ring : Known for its role in various biological processes and interactions with metal ions.
- Piperidine ring : Commonly associated with various pharmacological activities including analgesic and anxiolytic effects.
- Sulfonyl group : Often enhances solubility and bioavailability of drug candidates.
Pharmacological Properties
Research indicates that derivatives of imidazole and piperidine exhibit a range of biological activities, including:
- Opioid Receptor Modulation : Compounds similar to this structure have shown selective agonist activity at delta-opioid receptors, which may confer anxiolytic and antidepressant effects .
- Antimicrobial Activity : Some piperidine derivatives demonstrate significant antibacterial properties against Gram-positive bacteria, suggesting potential applications in treating infections .
The biological activity is largely attributed to the interactions of the imidazole moiety with various targets:
- Metal Ion Binding : The imidazole ring can chelate metal ions, influencing enzymatic activities.
- Protein Interaction : The sulfonyl group may alter protein functions by forming covalent bonds or through non-covalent interactions, modulating signaling pathways.
Study 1: Opioid Receptor Agonism
A study evaluated the in vitro affinities of imidazole-piperidine derivatives for opioid receptors. The results indicated that certain compounds exhibited selective delta-opioid receptor agonism, leading to significant anxiolytic effects in animal models .
| Compound | Receptor Affinity (Ki) | Anxiolytic Effect (Mouse Model) |
|---|---|---|
| 1-{4-[(1-methyl-imidazol-2-yl)sulfonyl]piperidine} | 5 nM | Significant |
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar piperidine compounds. The study revealed potent activity against Micrococcus luteus and moderate efficacy against Staphylococcus aureus strains, including MRSA .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1-{4-[(1-methyl-imidazol-2-yl)sulfonyl]piperidine} | 0.41 | Micrococcus luteus |
| 2.0 | Staphylococcus aureus |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the imidazole ring.
- Introduction of the piperidine moiety via nucleophilic substitution.
- Sulfonylation to attach the sulfonyl group.
Optimization of these synthetic routes is crucial for enhancing yield and purity, particularly in industrial applications.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that some derivatives may exhibit harmful effects if ingested or come into contact with skin, necessitating further investigation into their safety profiles .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent, particularly in treating neurological disorders. Its structure contains an imidazole ring, which is known for its biological activity, making it a candidate for drug development targeting various neurological pathways.
Case Study: Neurological Disorders
Research has indicated that derivatives of imidazole compounds can modulate neurotransmitter systems, potentially providing relief in conditions such as anxiety and depression. A study conducted by Smith et al. (2023) demonstrated that compounds similar to 1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}imidazolidin-2-one exhibited significant anxiolytic effects in animal models.
Synthesis of Complex Molecules
This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecular architectures. Its sulfonyl and piperidine functionalities allow for various coupling reactions.
Synthesis Route Example:
The synthesis typically involves:
- Formation of the Imidazole Ring: Utilizing methods such as the Debus-Radziszewski synthesis.
- Sulfonylation: Employing sulfonyl chlorides under basic conditions.
- Piperidine Ring Formation: Through cyclization reactions with appropriate precursors.
Development of Advanced Materials
In addition to its medicinal applications, this compound is utilized in the development of advanced materials with specific electronic or optical properties. The unique structure allows it to be integrated into polymers or coatings that require specific functional characteristics.
Application Example:
Research has shown that incorporating sulfonamide groups into polymer matrices can enhance their thermal stability and mechanical properties, making them suitable for high-performance applications in electronics and coatings.
Data Summary Table
| Application Area | Description | Relevant Studies/Findings |
|---|---|---|
| Medicinal Chemistry | Potential treatment for neurological disorders | Smith et al. (2023) |
| Organic Synthesis | Building block for complex molecules | Various synthetic routes documented |
| Material Science | Development of advanced materials | Studies on thermal stability enhancements |
Comparison with Similar Compounds
Anti-Alzheimer’s Imidazolidin-2-one Derivatives
Compound 18c (1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)imidazolidin-2-one) shares the imidazolidinone core but replaces the sulfonyl-imidazole group with a trifluoromethylbenzyl-piperidine substituent. It exhibits potent acetylcholinesterase inhibition (anti-Alzheimer’s activity), suggesting that bulky hydrophobic groups enhance CNS penetration. In contrast, the target compound’s sulfonyl-imidazole may limit blood-brain barrier permeability but improve aqueous solubility .
Sulfonyl-Containing Analogues
Compound 25 (1-((4-methoxyphenyl)sulfonyl)-3-(4-(trifluoromethyl)phenyl)imidazolidin-2-one) retains the sulfonyl group but attaches it to a methoxyphenyl ring instead of methylimidazole.
Piperidine-Linked Imidazolidinones with Complex Substituents
1-[2-[4-(5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl)piperidin-1-yl]ethyl]imidazolidin-2-one (CAS-matched in ) incorporates an indole-piperidine-ethyl linker. This contrasts with the target compound’s simpler sulfonyl-imidazole, which prioritizes synthetic accessibility and metabolic stability .
Metal Complex Derivatives
Cobalt/Copper complexes of 1-(6-methoxypyridin-2-yl)imidazolidin-2-one (Compounds 7a/b, ) demonstrate how metal coordination alters bioactivity. These complexes exhibit antitumor properties via DNA intercalation, a mechanism unlikely for the purely organic target compound. The absence of metal-binding groups in the target suggests divergent therapeutic applications .
Structural and Pharmacokinetic Analysis
Key Structural Differences
Pharmacokinetic Considerations
- Target Compound : The sulfonyl group enhances solubility, while the methylimidazole may reduce CNS penetration.
- Compound 18c : Lipophilic substituents (trifluoromethyl, benzyl) favor blood-brain barrier crossing but may increase metabolic degradation.
- Compound 25 : The trifluoromethyl group improves stability against oxidative metabolism, extending half-life.
Preparation Methods
Sulfonylation of Piperidine
The sulfonyl group is introduced at the 4-position of piperidine through a nucleophilic substitution or sulfonation reaction. A representative procedure involves:
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Preparation of 1-methylimidazole-2-sulfonyl chloride :
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Chlorosulfonation of 1-methylimidazole using chlorosulfonic acid (ClSO₃H) at 0–5°C yields the sulfonyl chloride derivative.
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Reaction conditions : 1-methylimidazole (1 equiv) is added dropwise to ClSO₃H (2 equiv) in anhydrous dichloromethane (DCM). The mixture is stirred for 4 h at 0°C, followed by quenching with ice-water.
-
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Sulfonylation of 4-hydroxypiperidine :
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4-Hydroxypiperidine reacts with 1-methylimidazole-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonate ester. Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) converts the sulfonate ester to the sulfone.
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Typical yield : 65–75% after column chromatography (silica gel, ethyl acetate/hexane).
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Alternative Route via Thiol-Mediated Coupling
A thiol-ene "click" reaction offers a regioselective approach:
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Synthesis of 4-mercaptopiperidine :
-
Oxidative sulfonylation :
Synthesis of Imidazolidin-2-one
Cyclization of Urea Derivatives
Imidazolidin-2-one is synthesized via acid-catalyzed cyclization of urea precursors:
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Preparation of N,N'-dimethylurea :
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Ethylene diamine reacts with methyl isocyanate in tetrahydrofuran (THF) to form N,N'-dimethylurea.
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Cyclization :
Coupling of Intermediates A and B
Carbamate Formation via EDCI/HOBt Coupling
The piperidine sulfonyl intermediate (A) is conjugated to imidazolidin-2-one (B) using carbodiimide chemistry:
-
Activation of Intermediate A :
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4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperidine (1 equiv) is treated with triphosgene in DCM to generate the corresponding carbonyl chloride.
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Coupling with Imidazolidin-2-one :
One-Pot Sequential Synthesis
A streamlined approach combines sulfonylation and carbamate formation in a single reactor:
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Step 1 : Sulfonylation of 4-hydroxypiperidine as described in Section 2.1.
-
Step 2 : In situ activation with triphosgene and coupling to imidazolidin-2-one.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Optimizations
Q & A
Basic Research: How can synthetic reproducibility of this compound be optimized given its multi-step synthesis pathway?
Methodological Answer:
The synthesis involves sequential reactions (e.g., sulfonylation, piperidine coupling, and imidazolidinone formation). Key steps include:
- Controlled sulfonylation : Use anhydrous conditions with a sulfonyl chloride derivative and a base like triethylamine in dichloromethane (DCM) at 0–5°C to minimize side reactions .
- Piperidine coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF under nitrogen to stabilize the reactive intermediate .
- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate high-purity (>95%) product. Monitor reactions via TLC or LC-MS .
Basic Research: What analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ or CDCl₃ to verify regiochemistry of the imidazole and piperidine groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for sulfonyl and carbonyl moieties .
- X-ray Crystallography : Resolve stereochemical ambiguities in the imidazolidin-2-one core using single-crystal diffraction .
- HPLC-PDA : Quantify purity (>98%) using C18 columns with acetonitrile/water gradients at 254 nm .
Advanced Research: How can computational modeling resolve contradictions in predicted vs. observed bioactivity profiles?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS. Focus on sulfonyl-piperidine flexibility and hydrogen bonding with active sites .
- Docking Studies (AutoDock Vina) : Screen against kinase or protease targets to identify binding modes inconsistent with experimental IC₅₀ data. Adjust force fields for sulfonamide group electronegativity .
- QSAR Analysis : Correlate substituent effects (e.g., methylimidazole vs. bulkier analogs) on activity using descriptors like logP and polar surface area .
Advanced Research: What strategies address low yields in the final cyclization step to form the imidazolidin-2-one ring?
Methodological Answer:
- Solvent Optimization : Replace THF with DMF or toluene to enhance reaction homogeneity and stabilize intermediates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate ring closure .
- Microwave-Assisted Synthesis : Apply controlled microwave irradiation (100–120°C, 30 min) to reduce reaction time and improve yields by 15–20% .
Basic Research: What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Test against β-lactamases or kinases using fluorogenic substrates (e.g., nitrocefin for β-lactamase) to quantify IC₅₀ values .
- Antimicrobial Susceptibility Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Screening : Evaluate against HEK-293 or HepG2 cells via MTT assay to establish selectivity indices .
Advanced Research: How can kinetic studies elucidate the compound’s mechanism of action against β-lactamase enzymes?
Methodological Answer:
- Pre-Steady-State Kinetics : Use stopped-flow spectrophotometry to measure acylation/deacylation rates of β-lactamase with nitrocefin as substrate .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify entropy-driven vs. enthalpy-driven interactions .
- Site-Directed Mutagenesis : Compare inhibition potency against wild-type vs. active-site mutants (e.g., Ser70Ala in TEM-1 β-lactamase) to confirm covalent binding .
Advanced Research: What structural modifications enhance metabolic stability without compromising target affinity?
Methodological Answer:
- Deuterium Incorporation : Replace methyl groups in the imidazole ring with deuterated analogs to slow CYP450-mediated oxidation .
- Prodrug Design : Introduce ester or carbamate moieties at the piperidine nitrogen to improve solubility and reduce first-pass metabolism .
- Steric Shielding : Add fluorine or methyl groups ortho to the sulfonyl group to block oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
